molecular formula C21H22N2O4S B2472926 3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476208-72-7

3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2472926
CAS RN: 476208-72-7
M. Wt: 398.48
InChI Key: BSFPCAPZAPTDCN-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also has methoxy groups (OCH3) attached to the benzene ring, which can influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy . The presence of aromatic rings, amide linkages, and ether groups (in the methoxy and propoxy substituents) would be evident in the spectroscopic data.


Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions. They can act as ligands in coordination chemistry, undergo hydrolysis to form carboxylic acids and amines, and participate in various substitution and addition reactions .

Scientific Research Applications

Anti-Tauopathies Agent

The compound has been identified as a potential anti-tauopathies agent . Tauopathies are neurodegenerative diseases that are characterized by the aggregation of tau proteins in the brain. The compound has been found to inhibit the formation of tau aggregates and counteract neuronal death .

DAPK1 Inhibitor

The compound is a potent inhibitor of Death-associated protein kinase 1 (DAPK1) . DAPK1 is a protein that plays a crucial role in cellular processes such as apoptosis, autophagy, and inflammation. By inhibiting DAPK1, the compound could potentially be used in the treatment of diseases where these processes are dysregulated .

CSF1R Inhibitor

The compound also inhibits Colony-stimulating factor 1 receptor (CSF1R) . CSF1R is a protein that plays a key role in the survival, proliferation, and differentiation of monocytes and macrophages. By inhibiting CSF1R, the compound could potentially be used to alleviate neuroinflammation associated with tauopathies .

Antioxidant Activity

The compound has been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This property could potentially be used in the treatment of diseases caused by oxidative stress .

Antibacterial Activity

The compound has been found to exhibit antibacterial activity . It has been tested for its in vitro growth inhibitory activity against different bacteria. This property could potentially be used in the development of new antibiotics .

Metal Chelating Activity

One of the benzamide compounds has been shown to exhibit effective metal chelate activity . Metal chelators are substances that can form several bonds with a metal ion. This property could potentially be used in the treatment of diseases caused by metal toxicity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzamides have been found to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-9-27-16-7-5-14(6-8-16)19-13-28-21(22-19)23-20(24)15-10-17(25-2)12-18(11-15)26-3/h5-8,10-13H,4,9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFPCAPZAPTDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

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